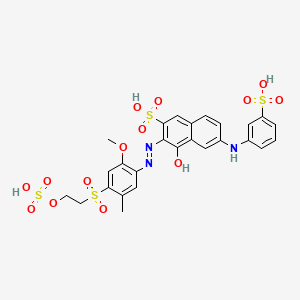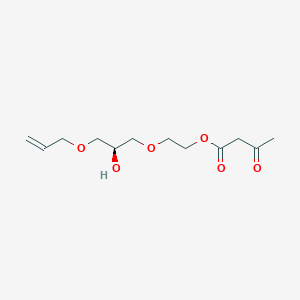
4-Hydroxy-3-((2-methoxy-5-methyl-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)-6-((3-sulphophenyl)amino)naphthalene-2-sulphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-3-((2-methoxy-5-methyl-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)-6-((3-sulphophenyl)amino)naphthalene-2-sulphonic acid is a complex azo compound. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly as dyes and pigments due to their vivid colors.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of azo compounds typically involves the diazotization of an aromatic amine followed by coupling with another aromatic compound. For this specific compound, the synthesis might involve:
Diazotization: The aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with another aromatic compound containing electron-donating groups to form the azo compound.
Industrial Production Methods
Industrial production of azo compounds often involves large-scale diazotization and coupling reactions under controlled conditions to ensure high yield and purity. The process may include:
Temperature Control: Maintaining low temperatures during diazotization to prevent decomposition.
pH Control: Adjusting the pH to optimize the coupling reaction.
Analyse Chemischer Reaktionen
Types of Reactions
Azo compounds can undergo various chemical reactions, including:
Reduction: Azo compounds can be reduced to form aromatic amines.
Oxidation: They can be oxidized to form different products depending on the substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Reduction: Common reducing agents include sodium dithionite and hydrogen in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Substitution: Conditions vary depending on the type of substitution, but typical reagents include halogens, acids, and bases.
Major Products
Reduction: Aromatic amines.
Oxidation: Various oxidized aromatic compounds.
Substitution: Substituted azo compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Azo compounds, including 4-Hydroxy-3-((2-methoxy-5-methyl-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)-6-((3-sulphophenyl)amino)naphthalene-2-sulphonic acid, have numerous applications in scientific research:
Chemistry: Used as dyes and pigments in various chemical processes.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in textile, leather, and food industries for coloring purposes.
Wirkmechanismus
The mechanism of action of azo compounds often involves their ability to interact with biological molecules through the azo group (N=N). This interaction can lead to various biological effects, including:
Binding to Proteins: Azo compounds can bind to proteins, affecting their function.
Interaction with DNA: Some azo compounds can intercalate with DNA, influencing gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl Orange: Another azo dye used as a pH indicator.
Congo Red: An azo dye used in histology for staining.
Sudan III: A lipid-soluble azo dye used for staining triglycerides.
Uniqueness
4-Hydroxy-3-((2-methoxy-5-methyl-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)-6-((3-sulphophenyl)amino)naphthalene-2-sulphonic acid is unique due to its specific substituents, which may impart distinct chemical and physical properties, making it suitable for specialized applications.
Eigenschaften
CAS-Nummer |
26901-59-7 |
|---|---|
Molekularformel |
C26H25N3O14S4 |
Molekulargewicht |
731.8 g/mol |
IUPAC-Name |
4-hydroxy-3-[[2-methoxy-5-methyl-4-(2-sulfooxyethylsulfonyl)phenyl]diazenyl]-6-(3-sulfoanilino)naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C26H25N3O14S4/c1-15-10-21(22(42-2)14-23(15)44(31,32)9-8-43-47(39,40)41)28-29-25-24(46(36,37)38)11-16-6-7-18(13-20(16)26(25)30)27-17-4-3-5-19(12-17)45(33,34)35/h3-7,10-14,27,30H,8-9H2,1-2H3,(H,33,34,35)(H,36,37,38)(H,39,40,41) |
InChI-Schlüssel |
BDBQDSFOTKBSMB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1S(=O)(=O)CCOS(=O)(=O)O)OC)N=NC2=C(C=C3C=CC(=CC3=C2O)NC4=CC(=CC=C4)S(=O)(=O)O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















